molecular formula C13H11N3O B141654 Drometrizole CAS No. 2440-22-4

Drometrizole

Cat. No. B141654
CAS RN: 2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
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Description

Drometrizole, also known as [2-(2'-hydroxy-5'-methylphenyl)benzotriazole], is a chemical compound used primarily as an ultraviolet (UV) light absorber and stabilizer in various products, including cosmetics and agricultural products. It is recognized for its ability to protect against UV radiation and is also used in plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic and natural fibers, waxes, detergent solutions, and orthodontic adhesives. Drometrizole is approved as an indirect food additive for use as an antioxidant and/or stabilizer in polymers .

Synthesis Analysis

The synthesis of tetrazole derivatives, which are structurally related to drometrizole, involves the [2 + 3] cycloaddition reactions of organonitriles and sodium azide. This reaction can be catalyzed by zinc salts in water, indicating a broad scope for the reaction with various substrates including aromatic nitriles, alkyl nitriles, vinyl nitriles, thiocyanates, and cyanamides . Although the specific synthesis of drometrizole is not detailed in the provided papers, the general methods for synthesizing tetrazole derivatives are well-established in the field of organic chemistry .

Molecular Structure Analysis

Drometrizole belongs to the benzotriazole family and has a molecular structure that includes a phenyl ring substituted with a hydroxy and a methyl group, which is further connected to a benzotriazole moiety. The molecular structure of drometrizole and its derivatives has been investigated using DFT and TD-DFT computations, revealing insights into their electronic and UV absorption properties .

Chemical Reactions Analysis

The chemical reactions involving tetrazoles, which are related to drometrizole, include the formation of coordination polymers with metals such as copper and silver. These reactions result in various structural motifs and frameworks, demonstrating the versatility of tetrazoles in coordination chemistry . The functionalization of 5-substituted tetrazoles, a category to which drometrizole is related, can lead to the formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles, which are important in medicinal chemistry and other applications .

Physical and Chemical Properties Analysis

Drometrizole exhibits strong UV absorption with maxima at 243, 298, and 340 nm, making it an effective UV light absorber. It is insoluble in water but soluble in a range of organic solvents. Studies have shown that drometrizole is absorbed, metabolized, and excreted in the urine when administered to rats. It has been found to be nontoxic in acute oral, inhalation, and dermal toxicity studies. In a 13-week oral toxicity study in beagle dogs, the no observed adverse effect level (NOAEL) was determined based on serum enzyme activity. Drometrizole has also been tested for genotoxicity and was found not to be mutagenic in Ames tests and other genotoxicity assays .

Relevant Case Studies

Case studies involving drometrizole have reported its use in cosmetic products, where it has been tested for irritation, sensitization, photosensitization, and phototoxicity in human subjects. The results demonstrated that cosmetic products containing drometrizole at concentrations up to 1% did not produce adverse reactions in the majority of subjects. However, there have been isolated cases of allergic contact dermatitis reported, indicating that while drometrizole is generally safe for use in cosmetics, individual sensitivities can occur .

Scientific Research Applications

UV Light Absorption and Stabilization in Cosmetics

Drometrizole is prominently used in cosmetics as an ultraviolet (UV) light absorber and stabilizer. Its effectiveness in this role is significant, primarily when used in concentrations below 0.1%. This application extends to various cosmetic products, ensuring protection against UV radiation and enhancing product stability under sun exposure (Liebert, 1986).

Usage in Non-Cosmetic Products

Beyond cosmetics, Drometrizole finds application in non-cosmetic areas like plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic and natural fibers, waxes, detergent solutions, and orthodontic adhesives. It's also used in agricultural products and insecticides. These wide-ranging applications leverage its UV absorption properties, providing protection and stability to these materials under sunlight exposure (International journal of toxicology, 2008).

Antioxidant and UV Absorption in Sunscreens

Drometrizole exhibits notable antioxidant and UV absorption properties, making it an ideal component in sunscreen formulations. Research focusing on the structural, electronic, and antioxidant properties of drometrizole and its derivatives emphasizes its potential in enhancing photoprotection against solar ultraviolet radiations. These properties are critical in the development of more effective sunscreens (Tasheh, Fouegue, & Ghogomu, 2021).

Risk Assessment in Cosmetics

Studies have also been conducted to assess the safety and risk of Drometrizole in cosmetic applications. The research indicates a high margin of safety when cosmetic products contain 1.0% of Drometrizole. This assessment plays a crucial role in regulatory decisions and consumer safety in the cosmetic industry (Jae Kwon Lee et al., 2019).

Future Directions

Drometrizole trisiloxane is currently only approved for use in the EU, Canada, Australia, and Japan, among other countries . Despite being used elsewhere in the world with relatively few reports of adverse reactions, the FDA continues to cite that the existing scientific record is not sufficient to establish the compound as being generally recognized as safe and effective for over-the-counter sunscreen use . Therefore, future research and regulatory decisions will likely focus on establishing its safety and effectiveness for broader use.

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKSFINULVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027479
Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Drometrizole

CAS RN

2440-22-4
Record name Drometrizole
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Record name Drometrizole [USAN:INN]
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Record name Drometrizole
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Record name 2-(2H-benzotriazol-2-yl)-p-cresol
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl
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Record name DROMETRIZOLE
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Synthesis routes and methods I

Procedure details

11.6 g of 1,3-diaminopropane (0.16 mol) and 2 g of copper-II-acetate (0.01 mol) are placed into 50 ml of water and the whole is heated, with the exclusion of air and with stirring, to 85°-90° C. A solution of 10 g of 2-nitro-2'-hydroxy-5'-methyl-azobenzene (0.04 mol) in 100 ml of xylene heated to 60° C. is then added, and after 20 hours the reaction mixture is cooled to room temperature. The aqueous phase is separated, and the organic phase is extracted with aqueous hydrochloric acid, and then washed with water until neutral. The xylene is distilled off to leave 7.7 g of crude product. Analysis of the crude product by means of LC (liquid chromatography) gives 86% of theory of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole.
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper II-acetate
Quantity
2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

11.6 g of 1,3-diaminopropane (0.16 mol) and 2.62 g of Cu-II-acetylacetonate are placed into 100 ml of dimethylformamide, and the whole is heated in an inert atmosphere to 100° C. A solution of 10 g of 2-nitro-2'-hydroxy-5'-methyl-azobenzene in 50 ml of dimethylformamide is then added, and after 3 hours the reaction is finished. The conversion to 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole gives a yield of 64%.
Quantity
11.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu II-acetylacetonate
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

o-Nitroaniline (0.5 mole) was diazotized in the usual manner with concentrated hydrochloric acid (200 ml.) and sodium nitrite (0.5 mole). The clear diazonium solution was added slowly to a cold solution (0°-5°) of p-cresol (0.5 mole) in 450 ml of 10% sodium hydroxide. The mixture was stirred for 1 hour and 2-nitro-2'-hydroxy-5'-methylazoaniline (A) was filtered out (60% yield). One-tenth mole of A was dissolved in 100 ml. of 2N NaOH. Zinc dust (30 g.) and sodium hydroxide (50 ml. of a 25% solution) were added slowly to the well-stirred solution to keep the temperature below 45° C. The mixture was then cooled to <30° C. and acidified with concentrated hydrochloric acid. After stirring for 2 hours, the precipitate was filtered and recrystallized from toluene (mp 122°-24°) to give o-[2H-benzotriazol-2-yl)-4-methylphenol] (B). A solution containing 9.0 g. (0.04 mole) of B and 4.0 6 gm. (0.02 mole) of isophthaloyl chloride in 200 ml. of pyridine was heated with stirring at 50°-60° for 15 hrs. The reaction mixture was poured into cold dilute hydrochloric acid and a solid precipitated. The solid was filtered, and air-dried to give 1 as a white solid (30%, mp. 115°-8°).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
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0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Example 5 of U.S. Pat. No. 4,835,284 is duplicated. Water (70 ml), 97% sodium hydroxide 5.2 g, 2-nitro-2'-hydroxy-5'-methylazobenzene (12.9 g) and toluene (10 ml) are mixed and heated to 60° C. After stirring, hydroquinone (0.6 g) is added and glucose (5.0 g) is added to the mixture over one hour at 40° to 45° C. The mixture is further stirred for two hours, and the azobenzene disappears. The reaction liquor is neutralized with 62% sulfuric acid 5.8 g, and is cooled to 20° C. to precipitate a crystal. The crystal thus precipitated is separated by filtration to obtain a wet product 12 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide (dry weight: 10.8 g, yield 90.0%, and melting point: 138° C. to 140° C.). To the wet product (12 g) thus obtained, are added methanol (60 ml), water (30 ml), 97% sodium hydroxide (13.0 g) and 9-fluorenone (0.5 g), and glucose (5.5 g) is further added to the mixture over one hour while stirring at 50° to 55° C. The mixture is reacted while stirring at 75° C. (boiling point) for 5 hours. As a result, the N-oxide disappears. The reaction liquor is neutralized with 62% sulfuric acid 19.8 g to pH 8 to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus obtaining 9.4 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole having a melting point of 128° to 130° C. at the yield of 92.8%. One can see that the reaction using an aromatic ketone takes over 9 hours to complete. Two catalysts are also required.
[Compound]
Name
product
Quantity
12 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

2-(2′-hydroxy-3′,5′-di-tert-butylphenyl) benzotriazol; 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol; 2-(2′-hydroxy-3′,5′-di-tert-butylphenyl)-5-chlorobenzotriazol; 2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol; 2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol); 2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl)-5-chlorobenzotriazol; 2,4-dihydroxybenzophenone; 2,2′-dihydroxy-4-methoxybenzophenone; 2-hydroxy-4-methoxy-5-sulfobenzophenone; bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane); (2,4-bis-(n-octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(2-methoxy-4-hydroxy-5-benzoylphenylmethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2′-hydroxy-3′-tert-butyl-5′-methylphenyl) benzotriazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-(2′-hydroxy-3′-(3″,4″,5″,6″-tetrahydrophthalimidomethyl)-5′-methylphenyl) benzotriazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,2-methylene bis(4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl) phenol)
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
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Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drometrizole
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Drometrizole
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Drometrizole

Citations

For This Compound
835
Citations
JK Lee, KB Kim, JD Lee, CY Shin, SJ Kwack… - Toxicological …, 2019 - Springer
… that when cosmetic products contain 1.0% of drometrizole, the margin of safety was greater … of drometrizole from 7% to 1% in 2015. Under current regulation, drometrizole is considered …
Number of citations: 13 link.springer.com
Cosmetic Ingredient Review … - … journal of toxicology, 2008 - pubmed.ncbi.nlm.nih.gov
… Although Drometrizole is insoluble in water and soluble in a … Drometrizole was absorbed, then metabolized and excreted in the urine. Drometrizole and products containing Drometrizole …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
MA Babu, GVK Mohan, J Satish… - Journal of Applied …, 2018 - japsonline.com
A rapid, simple and reliable gradient ultra performance liquid chromatography combined with tandem mass spectrometry method was developed and validated for separation, …
Number of citations: 6 japsonline.com
TM Hughes, JA Martin, VJ Lewis… - Contact Dermatitis, 2005 - Wiley Online Library
Discussion Invented in 1999, drometrizole trisiloxane, otherwise known as mexoryl XL (CAS no. 155633-54-8: trade name Silatrizole), is a photostable, oil soluble, chemical UVB and …
Number of citations: 33 onlinelibrary.wiley.com
JL García‐Abujeta, CH De Larramendi… - Contact …, 2005 - Wiley Online Library
… of A showed positive (+) reactions to drometrizole … Patch testing with the drometrizole trisiloxane in 15 control patients … who were tested with the drometrizole trisiloxane. Multiple contact …
Number of citations: 20 onlinelibrary.wiley.com
M Hald, O Bergendorff, M Isaksson… - Contact …, 2018 - Wiley Online Library
Allergic contact dermatitis caused by plastic items containing the ultraviolet absorber drometrizole - Hald - 2018 - Contact Dermatitis - Wiley Online Library …
Number of citations: 8 onlinelibrary.wiley.com
C Blystone - ntp.niehs.nih.gov
… Based on study summaries, the drometrizole chronic study did not identify a toxicity in mice, … (drometrizole), and a screening reproductive study (OECD 421) for DBHCB. Drometrizole …
Number of citations: 0 ntp.niehs.nih.gov
MA Pastor‐Nieto, ME Gatica‐Ortega - Contact Dermatitis, 2023 - Wiley Online Library
DISCUSSION There is one prior report of ACD to drometrizole trisiloxane in a sunscreen involving a woman with widespread eczema that required inpatient care. 3 Additionally, two …
Number of citations: 3 onlinelibrary.wiley.com
G Gastaminza, M Audicana, MA Echenagusia… - Contact …, 2005 - Wiley Online Library
… of A showed positive (+) reactions to drometrizole … Patch testing with the drometrizole trisiloxane in 15 control patients … who were tested with the drometrizole trisiloxane. Multiple contact …
Number of citations: 9 onlinelibrary.wiley.com
HM Horn, C Murray, RD Aldridge - Contact Dermatitis, 2005 - Wiley Online Library
… of A showed positive (+) reactions to drometrizole … Patch testing with the drometrizole trisiloxane in 15 control patients … who were tested with the drometrizole trisiloxane. Multiple contact …
Number of citations: 27 onlinelibrary.wiley.com

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